N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-6-8-15(9-7-12)17-16-10-13-4-2-3-5-14(13)11-16/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKBHGNADGHEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-methylphenylamine with 2,3-dihydro-1H-indene under specific conditions. One common method is the reductive amination of 2,3-dihydro-1H-indene using 4-methylphenylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while nitration would introduce nitro groups onto the aromatic ring.
Scientific Research Applications
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the biological context in which the compound is used. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and functional attributes of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine with related derivatives:
Key Observations:
- Substituent Effects :
- Lipophilicity : The 4-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like methylsulfonyl (e.g., in ). This may improve membrane permeability but reduce aqueous solubility.
- Bioactivity : Bulky substituents (e.g., naphthalen-2-yl in DL5016) are associated with receptor binding (e.g., CAR agonism), suggesting that the 4-methylphenyl group in the target compound could confer selectivity for similar targets .
- Regulatory Status : The unsubstituted parent compound (2,3-dihydro-1H-inden-2-amine) is regulated , whereas substituted derivatives may evade legal restrictions depending on jurisdiction.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve water solubility compared to free bases. The target compound’s free base form may require formulation optimization.
- Stability : Discontinued derivatives (e.g., ) suggest stability challenges in storage or synthesis, emphasizing the need for robust stabilization strategies.
Biological Activity
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indane backbone substituted with a 4-methylphenyl group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells. For instance, treatment of MDA-MB-231 breast cancer cells with the compound resulted in a significant increase in caspase activity, indicating apoptosis induction (Table 2).
| Cell Line | Caspase Activity (fold increase) |
|---|---|
| MDA-MB-231 | 1.5 |
| HeLa | 1.8 |
The biological effects of this compound are believed to stem from its interactions with various molecular targets. These may include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cell survival and apoptosis.
Case Studies
A notable study examined the effects of this compound on animal models of bacterial infection. The compound was administered to mice infected with Staphylococcus aureus, resulting in a significant reduction in bacterial load compared to untreated controls. This suggests promising therapeutic potential against bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds (Table 3).
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(4-methylphenyl)benzenesulfonamide | Antibacterial | Sulfonamide group enhances activity |
| N-(4-methylphenyl)methyl glycine | Anticancer | Amino acid derivative |
The indane structure of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amines offers distinct chemical and biological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, and how can regioselectivity be controlled?
- Methodology :
- Friedel-Crafts Acylation : Utilize acetyl chloride as both reagent and solvent to introduce substituents regioselectively at the 5- and 6-positions of the indenamine scaffold, achieving >85% yield under neat conditions .
- Hydrogenation : Reduce intermediates using Pd/C or Raney Ni under H₂ pressure (1–3 atm) to saturate carbonyl groups while preserving stereochemistry .
- Protection Strategies : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during reactive steps, followed by acidic deprotection (e.g., TFA or HCl) .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent positions. For example, the indenyl protons typically resonate at δ 2.8–3.2 ppm as multiplet signals .
- FT-IR : Identify amine N-H stretches (~3300–3500 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate purity .
Q. What are the primary biological targets or therapeutic potentials identified for this compound?
- Methodology :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values determined via broth microdilution .
- Enzyme Inhibition : Evaluate α-glucosidase/acetylcholinesterase inhibition using colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis) at concentrations ≤50 μM .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., B-Raf kinase), prioritizing poses with lowest binding energies (ΔG ≤ -8 kcal/mol) .
Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodology :
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration-time profiles (e.g., from rodent xenografts) with inhibition curves (e.g., pMEK1 IC₅₀) to establish exposure-response relationships .
- Free-Wilson Analysis : Deconstruct SAR using substituent contributions to bioactivity, addressing discrepancies between DFT-predicted reactivity and empirical IC₅₀ values .
Q. How to design in vivo studies to assess pharmacokinetics and target engagement?
- Methodology :
- Xenograft Models : Administer compound orally (35–100 mg/kg) to A375 melanoma-bearing mice, monitoring tumor volume and plasma levels via LC-MS/MS. Tumor stasis correlates with plasma concentrations ≥3.27 μM .
- Biomarker Analysis : Quantify phosphorylated MEK1 (pMEK1) in tumor lysates using ELISA, with >60% inhibition required for efficacy .
Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?
- Methodology :
- Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral ketones, achieving enantiomeric excess (ee) >95% .
Regulatory and Compliance Considerations
Q. What legal considerations exist for handling this compound in research settings?
- Key Points :
- Controlled Substance : Listed under Schedule 5, Chapter 2, Division 33 in some jurisdictions; researchers must obtain DEA licensure for synthesis/storage .
- Safety Protocols : Adopt OSHA-compliant PPE (gloves, goggles) and fume hoods during synthesis to mitigate amine toxicity risks .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
